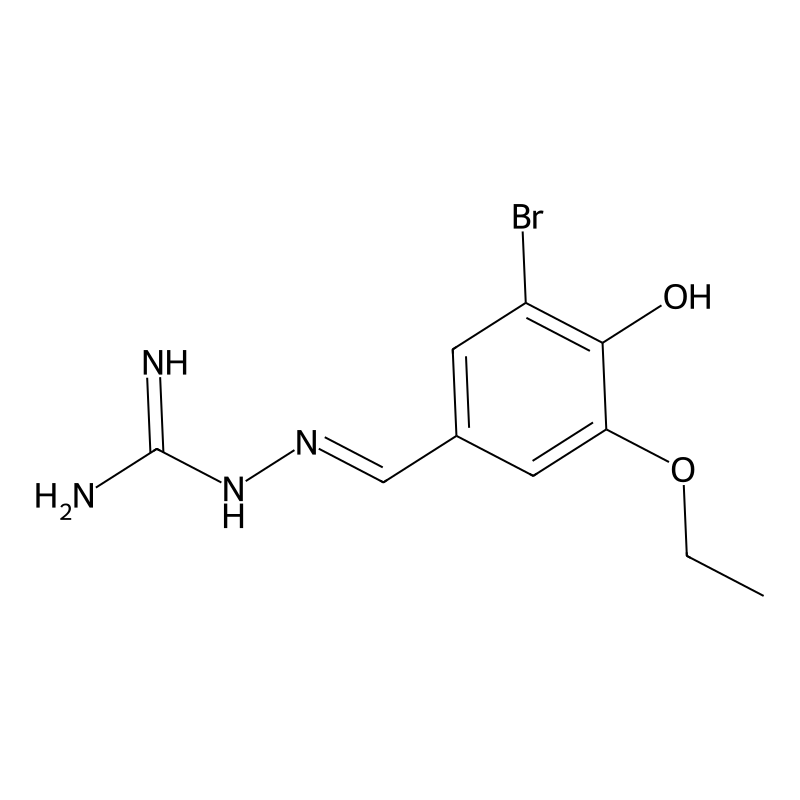(2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide
Catalog No.
S3182406
CAS No.
725276-64-2
M.F
C10H13BrN4O2
M. Wt
301.144
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
725276-64-2
Product Name
(2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide
IUPAC Name
2-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]guanidine
Molecular Formula
C10H13BrN4O2
Molecular Weight
301.144
InChI
InChI=1S/C10H13BrN4O2/c1-2-17-8-4-6(3-7(11)9(8)16)5-14-15-10(12)13/h3-5,16H,2H2,1H3,(H4,12,13,15)/b14-5+
InChI Key
ANMGMPLPVUXCOF-LHHJGKSTSA-N
SMILES
CCOC1=C(C(=CC(=C1)C=NN=C(N)N)Br)O
Solubility
not available
(2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide, also known as BEC, is an organic compound that belongs to the class of hydrazones. It has gained significant attention in scientific experiments due to its biological properties and potential implications in various fields of research and industry. In this paper, we aim to provide an overview of BEC, including its definition, physical and chemical properties, synthesis, analytical methods, biological properties, toxicity and safety in scientific experiments, applications, current state of research, and limitations and future directions.
(2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide is a synthetic molecule that was first synthesized and characterized by German chemists in the 1970s. It has a chemical formula of C11H13BrN4O, a molecular weight of 302.16 g/mol, and a melting point of 315-319°C. (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide is an off-white to light beige powder that is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
(2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide has several noteworthy physical and chemical properties. It has a high boiling point of 603.7°C and a low vapor pressure of 6.7x10-9 mmHg at 25°C. The compound is stable under normal conditions but can decompose at high temperatures and in the presence of strong acids. The structural formula of (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide is shown below:
(2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide is synthesized through the reaction of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with hydrazinecarboximidamide in the presence of a base catalyst. The reaction yields (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide as the main product, which is purified through recrystallization. The purity and identity of the synthesized (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide are confirmed through various analytical techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
play a crucial role in the identification and characterization of (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide. Mass spectrometry is a powerful technique that provides a high-resolution mass spectrum of the synthesized compound, allowing for the determination of its exact molecular weight and chemical formula. NMR spectroscopy provides information on the functional groups present in the molecule and their relative position, while IR spectroscopy provides information on the molecular vibrations and the functional groups present.
(2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide has been shown to exhibit various biological properties, including anti-cancer and anti-inflammatory effects. In vitro studies have demonstrated that (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide can induce cell death in several cancer cell lines, including prostate, breast, and pancreatic cancer cells. The mechanism of action is believed to involve the inhibition of the NF-κB pathway, which is a key regulator of inflammation, cell proliferation, and apoptosis.
The safety and toxicity of (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide have been evaluated in various scientific experiments. In vitro studies have shown that (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide is relatively non-toxic to normal cells but selectively induces cell death in cancer cells. In vivo studies have shown that (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide exhibits low toxicity and is well-tolerated in animal models at therapeutic doses.
(2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide has shown promise as a potential therapeutic agent for cancer and inflammatory diseases. Several studies have evaluated the efficacy of (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide in preclinical models of cancer and have shown that it can induce tumor cell death and inhibit tumor growth. Additionally, (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
The current state of research on (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide is focused on the evaluation of its anti-cancer and anti-inflammatory properties. Several studies are underway to evaluate the efficacy of (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide in clinical trials and to optimize its pharmacological properties for therapeutic use.
(2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide has potential implications in various fields of research and industry, including cancer therapy, drug development, and biomedical research. Its unique combination of anti-cancer and anti-inflammatory properties makes it an attractive candidate for the development of novel therapeutics for cancer and other inflammatory diseases.
Despite the promising results obtained from preclinical studies, several limitations must be addressed before (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide can be used as a therapeutic agent. These include the need for further optimization of its pharmacological properties and the identification of potential side effects and toxicity in humans. Future directions for research on (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide include the evaluation of its efficacy in clinical trials, the assessment of its pharmacokinetic properties, and the identification of potential drug-drug interactions.
In conclusion, (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide ((2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide) is a synthetic molecule with unique anti-cancer and anti-inflammatory properties. It has gained significant attention in scientific experiments due to its potential implications in various fields of research and industry. Further research is needed to fully understand the pharmacological properties of (2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinecarboximidamide and its potential as a therapeutic agent for cancer and inflammatory diseases.
XLogP3
1.2
Dates
Last modified: 04-15-2024
Explore Compound Types
Get ideal chemicals from 750K+ compounds








